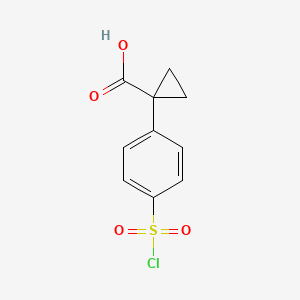

1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S/c11-16(14,15)8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGVXWASGVZNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780234-78-7 | |

| Record name | 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the chlorosulfonylation of a phenyl ring followed by the introduction of the cyclopropane ring and the carboxylic acid group. Common reagents used in these reactions include chlorosulfonic acid, cyclopropane derivatives, and carboxylic acid derivatives. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to isolate the final product and ensure its purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromic acid may be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products where the chlorosulfonyl group or the carboxylic acid group has been replaced by other functional groups.

Scientific Research Applications

1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: It can be used as a reagent in organic synthesis and as a building block for the construction of more complex molecules.

Biology: The compound may be used in the study of biological systems, particularly in the context of enzyme inhibition or as a probe for biological assays.

Industry: Use in the production of polymers, coatings, and other materials where its chemical properties are advantageous.

Mechanism of Action

The mechanism by which 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(a) Halogen-Substituted Derivatives

1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (CAS: 345965-52-8)

- Molecular formula : C₁₀H₉BrO₂

- Molecular weight : 257.09 g/mol

- Key differences : Replaces -SO₂Cl with -Br, reducing electrophilicity and acidity. The bromine atom facilitates Suzuki-Miyaura coupling but lacks the sulfonyl group’s leaving-group capability. Density: 1.671 g/cm³ .

1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 869970-64-9)

(b) Boronate and Trifluoromethyl Derivatives

1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid (CAS: 1628507-88-9)

- Molecular formula : C₁₀H₁₀BClO₄

- Molecular weight : 240.45 g/mol

- Key differences : Incorporates a boronate group (-B(OH)₂), enabling Suzuki-Miyaura cross-coupling. The boronate enhances solubility in polar solvents but requires anhydrous handling .

1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS: 1274902-10-1)

(c) Cyclopropane vs. Cyclopentane Analogs

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic Acid (CAS: 505071-95-4) Molecular formula: C₁₂H₁₃ClO₄S Molecular weight: 288.74 g/mol Key differences: Cyclopentane ring reduces ring strain, altering conformational flexibility and reactivity. Solubility: Limited to chloroform and DMSO .

Physicochemical Properties

*Estimated based on functional group contributions.

Biological Activity

1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound, including its applications in medicinal chemistry.

- IUPAC Name : 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid

- Molecular Formula : C10H10ClO4S

- Molecular Weight : 264.70 g/mol

The biological activity of 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The chlorosulfonyl group is known to enhance electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to modulation of enzymatic activity and disruption of cellular pathways.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The sulfonyl group enhances the compound's ability to penetrate bacterial cell walls, making it effective against a range of pathogens.

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Bactericidal | 32 |

| Staphylococcus aureus | Bacteriostatic | 16 |

| Candida albicans | Antifungal | 64 |

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways critical for cell proliferation.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various chlorosulfonyl compounds, including 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid. Results demonstrated that this compound had a comparable efficacy to established antibiotics against resistant strains of bacteria.

Study 2: Anticancer Potential

In vitro studies conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. Further investigations are required to elucidate the exact mechanisms involved.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid, and what critical reaction parameters should be optimized?

- Methodological Answer : Synthesis typically involves introducing the chlorosulfonyl group to a cyclopropane-carboxylic acid precursor. A two-step approach is common:

Cyclopropanation : React 4-halophenyl derivatives (e.g., 4-bromophenyl) with cyclopropane precursors (e.g., via [2+1] cycloaddition using diethylzinc and diiodomethane) .

Sulfonation and Chlorination : Treat the cyclopropane intermediate with chlorosulfonic acid under controlled conditions (0–5°C) to avoid over-sulfonation. Optimize molar ratios (e.g., 1:1.2 substrate-to-chlorosulfonic acid) and reaction time (2–4 hours) to maximize yield .

Key Parameters : Temperature control during sulfonation, inert atmosphere (N₂/Ar), and rigorous drying of reagents to prevent hydrolysis of the chlorosulfonyl group.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point (mp) : Compare observed mp (e.g., 150–152°C) with literature values to assess purity .

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane ring integrity (characteristic δ 1.5–2.5 ppm for cyclopropane protons) and sulfonyl/carboxylic acid substituents .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M-H]⁻ at m/z 258.97 for C₁₀H₈ClO₄S) and fragmentation patterns .

- HPLC-PDA : Purity >98% via reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer :

- Solubility : Limited aqueous solubility; dissolve in polar aprotic solvents (DMSO, DMF) or with sonication . Avoid prolonged exposure to moisture.

- Storage : Store at 2–8°C in airtight, amber vials under inert gas (argon) to prevent hydrolysis of the chlorosulfonyl group. Desiccate to mitigate carboxylic acid dimerization .

Advanced Research Questions

Q. How does the reactivity of the chlorosulfonyl group influence its applications in bioconjugation or prodrug design?

- Methodological Answer : The chlorosulfonyl group (-SO₂Cl) is electrophilic, enabling nucleophilic substitution with amines/thiols (e.g., antibody-drug conjugates).

- Bioconjugation Protocol : React with lysine residues (pH 8.5, 4°C, 2 hours) at a 1:3 molar ratio (compound-to-protein). Purify via size-exclusion chromatography .

- Prodrug Activation : Hydrolyze -SO₂Cl to -SO₃H under physiological pH (7.4), releasing active carboxylic acid. Monitor hydrolysis kinetics via UV-Vis (λ = 260 nm) .

Q. What strategies can mitigate instability of the cyclopropane ring under acidic or oxidative conditions during biological assays?

- Methodological Answer :

- pH Stabilization : Use buffered solutions (PBS, pH 7.4) with radical scavengers (e.g., ascorbic acid) to prevent ring-opening .

- Encapsulation : Nanoformulation (e.g., PLGA nanoparticles) to shield the cyclopropane moiety from enzymatic degradation. Characterize stability via LC-MS over 24 hours .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent positioning on biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituents (e.g., -F, -CH₃) at ortho/meta positions on the phenyl ring. Use Suzuki-Miyaura coupling for regioselective functionalization .

- Activity Testing : Screen analogs against target enzymes (e.g., cyclooxygenase-2) via fluorescence polarization. Correlate IC₅₀ values with steric/electronic parameters (Hammett σ) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer :

- Reproduce Synthesis : Repeat synthesis using standardized protocols (e.g., Kanto Reagents’ procedure for cyclopropane derivatives) .

- Cross-Validate Characterization : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .

- Assess Purity : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting mp .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.